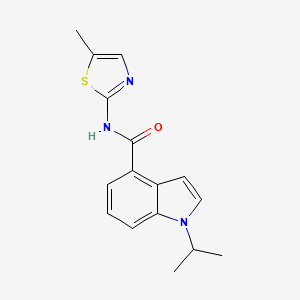![molecular formula C19H20N6OS2 B14932845 1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14932845.png)
1-methyl-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a triazolopyridine moiety, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the triazolopyridine moiety via nucleophilic substitution or cycloaddition reactions.
- Attachment of the thienyl group through cross-coupling reactions such as Suzuki or Stille coupling.
- Methylation and sulfonation steps to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or triazolopyridine rings.
Common Reagents and Conditions
Common reagents for these reactions may include:
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Catalysts for cross-coupling reactions, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as a drug candidate for treating various diseases, depending on its biological activity.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
- Binding to a specific enzyme or receptor, inhibiting its activity.
- Interacting with nucleic acids or proteins to modulate their function.
- Disrupting cellular processes by altering membrane properties or signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE include:
- Other pyrazole derivatives with different substituents.
- Compounds containing the triazolopyridine moiety with variations in the attached groups.
- Thienyl-substituted molecules with different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to similar compounds.
Propiedades
Fórmula molecular |
C19H20N6OS2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-methyl-N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS2/c1-24-15(12-14(23-24)16-6-5-10-28-16)19(26)20-13(8-11-27-2)18-22-21-17-7-3-4-9-25(17)18/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,20,26)/t13-/m0/s1 |
Clave InChI |
TWTUNESGGIUXPF-ZDUSSCGKSA-N |
SMILES isomérico |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N[C@@H](CCSC)C3=NN=C4N3C=CC=C4 |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14932800.png)

![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)

![4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14932820.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14932829.png)

![4,7-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14932837.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14932852.png)
![N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B14932858.png)
